molecular formula C17H14F2N4O2 B11374641 N-(4-fluorobenzyl)-2-(4-fluorophenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide

N-(4-fluorobenzyl)-2-(4-fluorophenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11374641
M. Wt: 344.31 g/mol
InChI Key: BUWMPRYBTJZPSJ-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-N-[(4-fluorophenyl)methyl]-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized using a approach, where an azide and an alkyne react in the presence of a copper catalyst.

    Introduction of the Fluorophenyl Groups: The fluorophenyl groups can be introduced through nucleophilic aromatic substitution reactions.

    Hydroxymethylation: The hydroxymethyl group can be introduced using formaldehyde in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, triazole derivatives are known for their antifungal, antibacterial, and anticancer properties. This compound could be explored for similar activities.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Triazole derivatives are often used in the development of pharmaceuticals due to their stability and bioactivity.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide would depend on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The triazole ring can interact with biological targets through hydrogen bonding and hydrophobic interactions, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: A basic triazole structure without the fluorophenyl and hydroxymethyl groups.

    4-Fluorophenyl Triazole: A triazole derivative with a single fluorophenyl group.

    Hydroxymethyl Triazole: A triazole derivative with a hydroxymethyl group.

Uniqueness

2-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide is unique due to the presence of both fluorophenyl and hydroxymethyl groups, which can enhance its biological activity and chemical reactivity. The combination of these functional groups in a single molecule provides a versatile platform for further modifications and applications.

Properties

Molecular Formula

C17H14F2N4O2

Molecular Weight

344.31 g/mol

IUPAC Name

2-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-5-(hydroxymethyl)triazole-4-carboxamide

InChI

InChI=1S/C17H14F2N4O2/c18-12-3-1-11(2-4-12)9-20-17(25)16-15(10-24)21-23(22-16)14-7-5-13(19)6-8-14/h1-8,24H,9-10H2,(H,20,25)

InChI Key

BUWMPRYBTJZPSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=NN(N=C2CO)C3=CC=C(C=C3)F)F

Origin of Product

United States

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